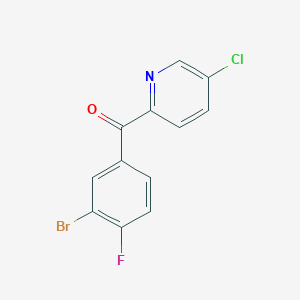
(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone: is an organic compound that features a complex structure with multiple halogen substitutions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by coupling with a chloropyridine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The halogen atoms in (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
科学的研究の応用
Chemistry: In chemistry, (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology and Medicine: The compound is investigated for its potential biological activity. It may act as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of polymers and other high-performance materials.
作用機序
The mechanism of action of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and pyridine rings allow it to bind to active sites on enzymes or receptors, potentially inhibiting their function. This binding can disrupt normal cellular processes, making it useful in medicinal chemistry for the development of drugs.
類似化合物との比較
- (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
- 5-Fluoropyridin-2-amine
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical properties. These substitutions influence its reactivity and binding affinity, making it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C12H6BrClFNO |
|---|---|
分子量 |
314.54 g/mol |
IUPAC名 |
(3-bromo-4-fluorophenyl)-(5-chloropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H6BrClFNO/c13-9-5-7(1-3-10(9)15)12(17)11-4-2-8(14)6-16-11/h1-6H |
InChIキー |
WNGRDIKBYTVZNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=C(C=C2)Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


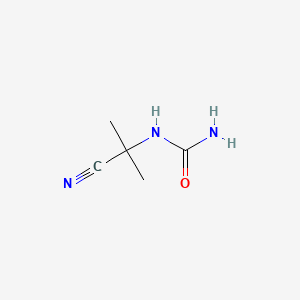
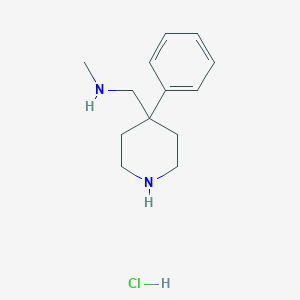
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
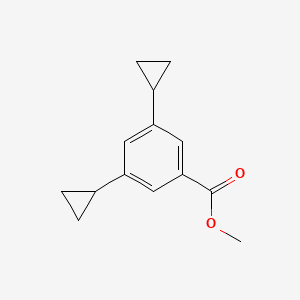
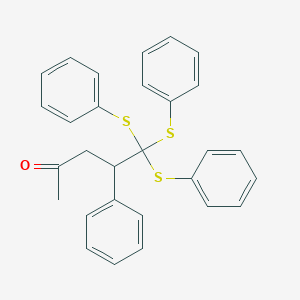

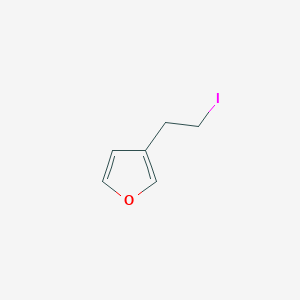


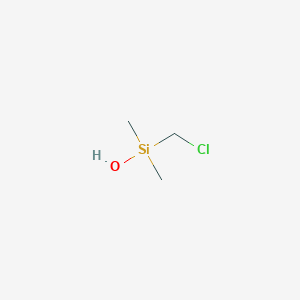
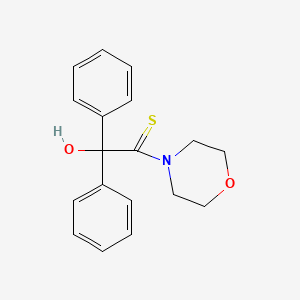
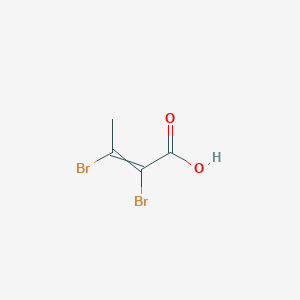

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
